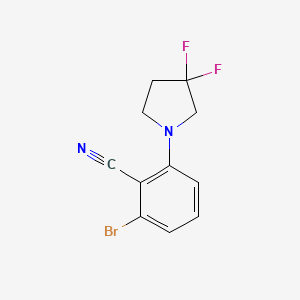

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Description

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a benzonitrile derivative characterized by a bromine substituent at the 2-position of the aromatic ring and a 3,3-difluoropyrrolidin-1-yl group at the 6-position. The benzonitrile core serves as a critical scaffold in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes or receptors. The bromine atom enhances electrophilicity and may influence binding affinity, while the 3,3-difluoropyrrolidine moiety introduces conformational rigidity and fluorination, which can improve metabolic stability and bioavailability. This compound is of interest in drug discovery, particularly for targeting parasitic or enzymatic pathways, such as Plasmodium falciparum farnesyltransferase (FTase), a validated target for antimalarial development .

Properties

IUPAC Name |

2-bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF2N2/c12-9-2-1-3-10(8(9)6-15)16-5-4-11(13,14)7-16/h1-3H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQBGBXIJUIHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C(=CC=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the reaction of 2-bromo-6-nitrobenzonitrile with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with various functional groups.

Oxidation Reactions: Products include benzoic acids or corresponding oxides.

Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile is utilized in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The difluoropyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The bromine atom and nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other benzonitrile derivatives, such as those reported in the Journal of Biophysical Chemistry (2012). For example:

- Compound C and Compound D : Synthesized by combining substructures of active benzonitrile derivatives, these compounds retain the benzonitrile core but differ in substituents. Unlike 2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile, they lack bromine and instead feature alternative groups (e.g., nitro or trifluoromethyl) at the 2-position .

- Series 1 and 2 Compounds (e.g., Compounds 3, 8, 22, 31, 47) : These derivatives include halogenated or alkylated substituents but lack the 3,3-difluoropyrrolidine group, which is unique to the target compound.

ADME and Drug-Likeness

- The 3,3-difluoropyrrolidine group in the target compound likely improves metabolic stability due to fluorine’s electron-withdrawing effects, reducing susceptibility to oxidative metabolism compared to non-fluorinated analogs .

Table 1: Key Comparisons

| Compound | Substituent (2-Position) | Pyrrolidine Group | Predicted pIC50 | ADME Profile |

|---|---|---|---|---|

| Target Compound | Bromine | 3,3-Difluoro | Not reported | Likely improved |

| Compound C | Nitro | Non-fluorinated | ≥8 | Moderate stability |

| Compound D | Trifluoromethyl | Non-fluorinated | ≥8 | Moderate stability |

| Series 1/2 Actives (e.g., 3) | Halogen/alkyl | Absent | >9 | Variable |

Research Implications

falciparum FTase) due to its distinct substitution pattern. However, its lower predicted activity compared to Series 1/2 compounds highlights a trade-off between structural novelty and potency. Further experimental validation of its enzymatic inhibition and pharmacokinetic properties is warranted .

Biological Activity

2-Bromo-6-(3,3-difluoropyrrolidin-1-yl)benzonitrile (CAS Number: 1779136-59-2) is a synthetic organic compound notable for its unique chemical structure, which includes a bromine atom, a difluoropyrrolidine moiety, and a benzonitrile group. Its molecular formula is , with a molecular weight of approximately 287.10 g/mol. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to the interaction of its difluoropyrrolidine group with specific biomolecular targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects against several diseases. The benzonitrile component may also contribute to its ability to interact with proteins and enzymes, influencing cellular processes.

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing. Preliminary studies suggest that it may exhibit:

- Anticancer Activity: Investigations into similar compounds have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects: Given the structural similarities to known neuroprotective agents, it may have potential in treating neurodegenerative diseases.

- Antimicrobial Properties: The compound's ability to disrupt bacterial cell membranes is under exploration.

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H9BrF2N2 | Unique difluoropyrrolidine and bromine |

| 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile | C12H10BrF2N | Different position of bromine |

| 4-(3,3-Difluoropyrrolidin-1-yl)benzonitrile | C11H9F2N | Lacks bromine substitution |

Case Studies and Research Findings

- In Vitro Studies: In vitro assays have indicated that derivatives of difluoropyrrolidine demonstrate significant activity against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cells.

- Molecular Docking Studies: Virtual screening and molecular docking studies suggest that this compound binds effectively to targets involved in cell signaling pathways related to cancer and neurodegeneration.

- Animal Model Research: Preliminary animal studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in models of neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.